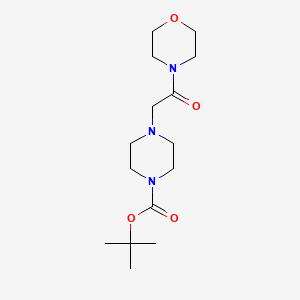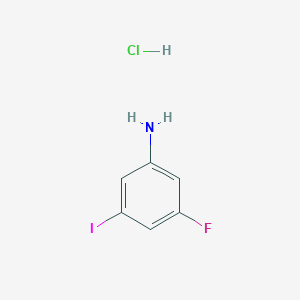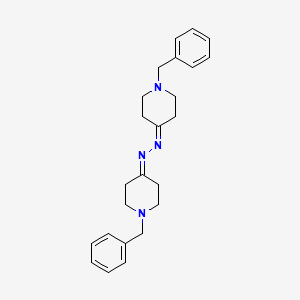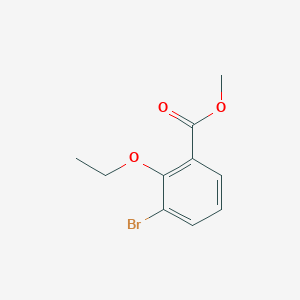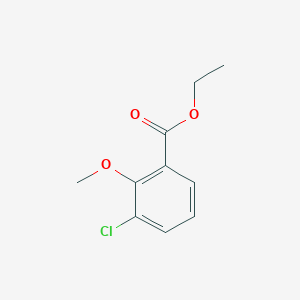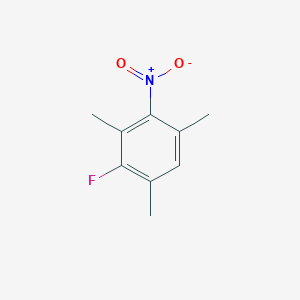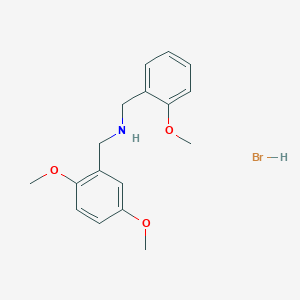
(2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride, also known as PPM or PPMEA, is a novel organic compound. It has a CAS Number of 6525-16-2 and a molecular weight of 285.22 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-phenyl-N-(2-pyridinylmethyl)ethanamine dihydrochloride . The InChI code is 1S/C14H16N2.2ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;;/h1-8,10,15H,9,11-12H2;2*1H .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 285.22 . The storage temperature is room temperature .Applications De Recherche Scientifique
Heterocyclic Aromatic Amine Formation
Research by Zöchling & Murkovic (2002) in "Food Chemistry" explored the formation of PhIP, a heterocyclic aromatic amine, through reactions involving phenylacetaldehyde and 2-phenylethylamine with creatinine. This study provides insight into the intermediates and reaction mechanisms relevant to the formation of harmful compounds in cooked foods, highlighting the importance of understanding these chemical processes to mitigate potential health risks (Zöchling & Murkovic, 2002).
Organometallic Chemistry
Albert et al. (2007) in "Journal of Organometallic Chemistry" discussed the synthesis and reactivity of optically active cyclopalladated imines derived from (R)-1-Phenylethyl-benzylidene-amine. Their work contributes to the understanding of metal-organic frameworks and their potential applications in catalysis and material science (Albert et al., 2007).
Ligand Design and Coordination Complexes
Lim et al. (2016) in "Dalton Transactions" synthesized new tris(2-pyridylmethyl)amine-based ligands with phenylethynyl units and their copper(ii) complexes. The study's focus on the solid-state structures and non-covalent interactions of these compounds provides valuable insights for designing metal-organic frameworks and catalysts (Lim et al., 2016).
Aminomethylation Reactions
Research by Smirnov et al. (2005) in "Chemistry of Heterocyclic Compounds" investigated the aminomethylation of 3-hydroxy-2-(2-phenylethyl)pyridines, shedding light on the synthesis and structural modification of pyridine derivatives. This research contributes to the development of new synthetic routes for complex organic molecules (Smirnov et al., 2005).
Non-linear Optical Materials
Langley et al. (2001) in "Journal of Materials Chemistry" explored the structural modifications of (S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine and its impact on solid-state non-linear optical properties. This research is significant for the development of materials with potential applications in optoelectronics and photonics (Langley et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;;/h1-8,10,15H,9,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZLGZUDOGWJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

